Pigment Red 21

Descripción general

Descripción

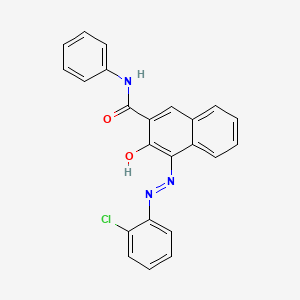

Pigment Red 21 is an organic compound with the molecular formula C23H16ClN3O2 and a molecular weight of 401.85 g/mol . This compound is known for its vibrant color and is often used as a dye or pigment in various industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Pigment Red 21 typically involves the diazotization of 2-chloroaniline followed by coupling with 3-hydroxy-2-naphthoic acid . The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the diazonium salt and the successful coupling reaction.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced purification techniques such as recrystallization and chromatography ensures the purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

Pigment Red 21 undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.

Substitution: Electrophilic substitution reactions can occur on the aromatic rings, introducing different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium dithionite and zinc in acidic conditions are often used.

Substitution: Reagents like halogens and nitrating agents are used under controlled conditions to achieve substitution.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Amines.

Substitution: Various substituted aromatic compounds.

Aplicaciones Científicas De Investigación

Pigment Red 21 has several scientific research applications:

Chemistry: Used as a dye in analytical chemistry for the detection of metal ions.

Biology: Employed in staining techniques for microscopic analysis.

Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

Industry: Widely used as a pigment in plastics, textiles, and inks.

Mecanismo De Acción

The mechanism of action of Pigment Red 21 involves its ability to form stable complexes with metal ions and other molecules. This interaction is facilitated by the azo and hydroxyl groups, which can coordinate with metal ions, enhancing the compound’s stability and reactivity .

Comparación Con Compuestos Similares

Similar Compounds

- 2-Naphthalenecarboxamide, 4-[(5-chloro-2-methylphenyl)azo]-3-hydroxy-N-(2-methylphenyl)

- N-[4-(acetylamino)phenyl]-4-[[5-(aminocarbonyl)-2-chlorophenyl]azo]-3-hydroxynaphthalene-2-carboxamide (Pigment Orange 38)

Uniqueness

Pigment Red 21 is unique due to its specific combination of functional groups, which confer distinct chemical properties such as high stability, vibrant color, and the ability to form stable complexes with metal ions. These properties make it particularly valuable in industrial applications as a dye and pigment .

Actividad Biológica

Pigment Red 21, also known as PR21, is a synthetic organic pigment widely used in various applications, including art, coatings, and plastics. Recent studies have highlighted its biological activities, particularly its antimicrobial and antioxidant properties. This article provides a detailed analysis of the biological activity of this compound, supported by data tables and case studies.

Chemical Composition and Properties

This compound is classified as a monoazo pigment, primarily composed of the chemical structure derived from the coupling of diazotized aromatic amines. Its molecular formula is C18H14N4O2, and it exhibits a bright red color that is stable under various conditions. The pigment's solubility in organic solvents makes it suitable for diverse applications.

Antimicrobial Activity

Recent research has demonstrated the antimicrobial efficacy of this compound against various bacterial strains. A study conducted on pigments produced by Streptomyces species indicated that PR21 exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was found to be approximately 0.07 mg/mL against pathogens such as Pseudomonas aeruginosa, Klebsiella pneumoniae, Staphylococcus aureus, and Escherichia coli .

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Pseudomonas aeruginosa | 0.07 |

| Klebsiella pneumoniae | 0.07 |

| Staphylococcus aureus | 0.07 |

| Bacillus subtilis | 0.07 |

| Escherichia coli | 0.07 |

The pigment also exhibited antifouling properties, which increased with concentration, indicating its potential use in marine applications to prevent biofouling .

Antioxidant Activity

This compound has been evaluated for its antioxidant properties, which are crucial for mitigating oxidative stress in biological systems. Antioxidant assays have shown that PR21 can scavenge free radicals effectively, contributing to its potential health benefits.

A comparative study on various natural pigments revealed that PR21 demonstrated a Trolox equivalent antioxidant capacity of approximately 0.571 µM Trolox/µg . This suggests that PR21 could be utilized in formulations aimed at reducing oxidative damage.

Case Study 1: Antimicrobial Efficacy in Food Preservation

In a controlled study focusing on food preservation, this compound was incorporated into packaging materials to assess its antimicrobial properties. The results indicated a significant reduction in microbial load on food surfaces treated with PR21-infused materials compared to untreated controls. This highlights the potential application of this compound in enhancing food safety through active packaging technologies.

Case Study 2: Cosmetic Applications

Another investigation explored the use of this compound in cosmetic formulations. The study assessed skin compatibility and antioxidant effects when applied topically. Results showed that formulations containing PR21 not only provided color but also improved skin hydration and reduced oxidative stress markers in human skin cells .

Toxicological Considerations

Despite its beneficial properties, the safety profile of this compound must be considered. Research into the toxicological effects of synthetic pigments indicates that exposure can lead to varying degrees of toxicity depending on concentration and route of exposure . Therefore, comprehensive risk assessments are essential when considering its application in consumer products.

Propiedades

IUPAC Name |

4-[(2-chlorophenyl)diazenyl]-3-hydroxy-N-phenylnaphthalene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H16ClN3O2/c24-19-12-6-7-13-20(19)26-27-21-17-11-5-4-8-15(17)14-18(22(21)28)23(29)25-16-9-2-1-3-10-16/h1-14,28H,(H,25,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNANGTRPTFPPPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C(=C2O)N=NC4=CC=CC=C4Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H16ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6064329 | |

| Record name | 4-((2-Chlorophenyl)azo)-3-hydroxy-N-phenylnaphthalene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6064329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

401.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6410-26-0 | |

| Record name | 4-[2-(2-Chlorophenyl)diazenyl]-3-hydroxy-N-phenyl-2-naphthalenecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6410-26-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Naphthalenecarboxamide, 4-(2-(2-chlorophenyl)diazenyl)-3-hydroxy-N-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006410260 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Naphthalenecarboxamide, 4-[2-(2-chlorophenyl)diazenyl]-3-hydroxy-N-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-((2-Chlorophenyl)azo)-3-hydroxy-N-phenylnaphthalene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6064329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[(2-chlorophenyl)azo]-3-hydroxy-N-phenylnaphthalene-2-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.452 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.